4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide
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Overview
Description
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide is a complex organic compound that features a benzodioxole moiety linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is to start with the benzodioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate certain biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
What sets 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-tert-butylpiperazine-1-carbothioamide apart from similar compounds is its unique combination of the benzodioxole and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-17(2,3)18-16(23)20-8-6-19(7-9-20)11-13-4-5-14-15(10-13)22-12-21-14/h4-5,10H,6-9,11-12H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRAPNWLPXGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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